molecular formula C9H9NS2 B1351909 [(2-Isothiocyanatoethyl)thio]benzene CAS No. 38752-37-3

[(2-Isothiocyanatoethyl)thio]benzene

Cat. No.: B1351909
CAS No.: 38752-37-3
M. Wt: 195.3 g/mol
InChI Key: RXQJAAYHHRTWQT-UHFFFAOYSA-N
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Description

The Isothiocyanate Functional Group: Fundamental Chemical Significance

The isothiocyanate group (-N=C=S) is a highly reactive and versatile functional group in organic chemistry. Its significance stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its role in both synthetic chemistry and biological systems.

Naturally occurring isothiocyanates are well-known, often found in cruciferous vegetables like broccoli and cabbage, where they are generated from the enzymatic hydrolysis of glucosinolates. These natural compounds, such as sulforaphane and phenethyl isothiocyanate, have garnered significant attention for their potential biological activities.

In synthetic organic chemistry, the isothiocyanate group serves as a valuable building block. Its reaction with amines to form thioureas, with alcohols to form thiocarbamates, and with water to yield amines (via an unstable carbamic acid intermediate) are classic examples of its synthetic utility. The synthesis of isothiocyanates can be achieved through various methods, often starting from primary amines. A common laboratory-scale synthesis involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurating agent. organic-chemistry.org

The Thioether Functional Group: Foundational Principles and Reactivity

A thioether, also known as a sulfide, is characterized by a C-S-C linkage. Structurally analogous to ethers, thioethers have distinct chemical properties due to the differences between sulfur and oxygen. Sulfur is larger and less electronegative than oxygen, which makes thioethers less polar and more nucleophilic. The C-S-C bond angle is typically around 99° for simple thioethers like dimethyl sulfide.

The sulfur atom in a thioether possesses lone pairs of electrons, rendering it nucleophilic. This allows thioethers to react with electrophiles, such as alkyl halides, to form stable sulfonium salts. This reactivity is a key aspect of their chemical behavior and is exploited in various synthetic transformations.

Unlike ethers, thioethers are readily oxidized. Oxidation can proceed in a controlled manner to first yield sulfoxides (R-S(=O)-R') and then further to sulfones (R-S(=O)2-R'). This susceptibility to oxidation is a defining characteristic of thioether reactivity. Common oxidizing agents include hydrogen peroxide and peroxy acids.

Structural Hybridization and Synthetic Challenges of Complex Organosulfur Compounds

The presence of both an isothiocyanate and a thioether functional group in [(2-Isothiocyanatoethyl)thio]benzene introduces a set of synthetic challenges and potential intramolecular interactions. The synthesis of such a molecule requires careful planning to ensure the compatibility of reagents and reaction conditions with both functional groups.

One of the primary challenges in the synthesis of complex organosulfur compounds is managing the reactivity of the sulfur-containing groups. The nucleophilicity of the thioether's sulfur atom could potentially interfere with reactions targeting the formation or modification of the isothiocyanate group. For instance, in a synthetic route where the isothiocyanate is formed from a primary amine precursor, the thioether must be stable to the conditions employed.

Conversely, the electrophilic nature of the isothiocyanate group requires that any nucleophilic reagents used in the synthesis of the thioether portion of the molecule are carefully chosen to avoid unwanted side reactions. The synthesis of thiophenols and their subsequent alkylation to form thioethers can involve strongly basic or reducing conditions, which might not be compatible with the isothiocyanate moiety.

Furthermore, the potential for intramolecular reactions in a molecule like this compound, while not extensively reported, is a consideration in its stability and reactivity. The proximity of the nucleophilic sulfur of the thioether to the electrophilic carbon of the isothiocyanate could, under certain conditions, lead to cyclization or rearrangement products. These challenges underscore the need for strategic synthetic design and the use of protecting groups or carefully controlled reaction sequences in the preparation of complex, bifunctional organosulfur compounds.

Properties

IUPAC Name

2-isothiocyanatoethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c11-8-10-6-7-12-9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJAAYHHRTWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407110
Record name [(2-isothiocyanatoethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38752-37-3
Record name [(2-isothiocyanatoethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-isothiocyanatoethyl)sulfanyl]benzene
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Synthetic Strategies for 2 Isothiocyanatoethyl Thio Benzene and Analogous Systems

Construction of the Isothiocyanate Moiety

The formation of the isothiocyanate group can be broadly categorized into two main approaches: multi-step pathways involving the conversion of primary amines and alternative methods that utilize different starting materials or reaction mechanisms.

The most prevalent methods for synthesizing isothiocyanates begin with primary amines. chemrxiv.org These pathways involve the introduction of a thiocarbonyl group (C=S) to the nitrogen atom. This can be achieved through the formation and subsequent decomposition of an intermediate salt or by direct reaction with a thiocarbonyl transfer reagent.

A common and versatile two-step, one-pot procedure involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. nih.govchemrxiv.org This salt is then treated with a desulfurating agent, which facilitates the elimination of a sulfur atom to yield the final isothiocyanate product. chemrxiv.orgnih.gov

The general mechanism begins with the nucleophilic attack of the primary amine on the carbon atom of CS₂, followed by deprotonation by a base (e.g., triethylamine, potassium carbonate) to generate the dithiocarbamate salt. nih.govorganic-chemistry.org The subsequent desulfurization step is crucial and can be accomplished using a wide array of reagents, each with its own specific mechanism and advantages. chemrxiv.orgnih.gov The diversity of these reagents allows for the optimization of reaction conditions based on the substrate's properties, such as the presence of sensitive functional groups. nih.gov

A variety of desulfurizing agents have been developed to promote this conversion, overcoming the limitations of older methods that used toxic heavy metals. nih.govsemanticscholar.orgresearchgate.net These modern reagents range from simple oxidizing agents to complex organic molecules.

Table 1: Selected Desulfurization Reagents for Dithiocarbamate Salt Conversion

Reagent ClassSpecific ExamplesKey Features & Mechanism
Halogen-Based Iodine (I₂)A mild and efficient reagent, often used in a biphasic water/ethyl acetate (B1210297) medium with a base like sodium bicarbonate. cbijournal.com The system allows for easy extraction of the ITC product, simplifying workup. cbijournal.com
Peroxides/Persulfates Hydrogen Peroxide (H₂O₂), Sodium Persulfate (Na₂S₂O₈)These are considered "green" oxidizing agents. nih.govrsc.org Sodium persulfate is particularly effective in water, and the one-pot method works well for various alkyl and aryl amines, tolerating many functional groups. nih.govrsc.org
Metal Salts Lead Nitrate (Pb(NO₃)₂), Cobalt(II) Chloride (CoCl₂), Copper(II) Sulfate (CuSO₄)These represent more traditional methods. nih.gov While effective, they often involve toxic heavy metals, which is a significant environmental concern. semanticscholar.orgresearchgate.net
Chloroformates Ethyl ChloroformateA commonly used desulfurating agent. nih.govmdpi.com
Sulfonyl Chlorides Tosyl Chloride (TsCl)Allows for the in situ generation of the dithiocarbamate salt, followed by the formation of a labile thiotosyl ester intermediate which rapidly decomposes to the isothiocyanate in high yields. nih.govorganic-chemistry.orgwikipedia.org
Phosgene Derivatives Thiophosgene (B130339) (CSCl₂), TriphosgeneThiophosgene is a classic reagent but is highly toxic. chemrxiv.orgnih.gov Triphosgene (bis(trichloromethyl)carbonate) serves as a solid, safer alternative. nih.govresearchgate.net
Phosphonium Anhydrides Propane Phosphonic Acid Anhydride (T3P)T3P is an efficient desulfurating agent for converting dithiocarbamates formed from primary amines or their salts into isothiocyanates in good yields. organic-chemistry.org

Isothiocyanates can also be synthesized directly from primary amines by using a thiocarbonyl transfer reagent. nih.govchemrxiv.org This approach avoids the isolation or in situ generation of dithiocarbamate salts.

The archetypal reaction in this category involves treating a primary amine with thiophosgene (CSCl₂) in the presence of a base. nih.govgoogle.comresearchgate.net While effective, the high toxicity, volatility, and reactivity of thiophosgene have driven the development of safer, solid, and more manageable surrogates. nih.govchemrxiv.orgnih.gov

These surrogate reagents effectively transfer the C=S moiety to the amine but are generally less hazardous to handle.

Table 2: Common Thiophosgene Surrogates

ReagentDescription
Phenyl Chlorothionoformate A facile and efficient reagent used with a base like solid sodium hydroxide (B78521). organic-chemistry.org A one-pot process is suitable for alkyl and electron-rich aryl amines, while a two-step approach is more versatile and provides high yields for a broader range of substrates, including electron-deficient amines. chemrxiv.orgorganic-chemistry.org
Di(2-pyridyl) Thionocarbonate (DPT) A stable, crystalline thiophosgene substitute that reacts with primary amines to form isothiocyanates. nih.govchemrxiv.org
1,1′-Thiocarbonyldiimidazole (TCDI) A widely used thiophosgene surrogate that reacts with amines to form the isothiocyanate. nih.govnih.govrsc.org The reaction produces imidazole (B134444) as a byproduct, which can sometimes catalyze unwanted side reactions. acs.orglibretexts.org TCDI is moisture-sensitive and relatively expensive. nih.govlibretexts.org

Beyond amine-based routes, other synthetic strategies have been developed that utilize different precursors and reaction types.

A direct method for isothiocyanate synthesis is the sulfuration of isocyanides (R-N≡C). mdpi.com This reaction involves the addition of a sulfur atom to the carbene-like terminal carbon of the isocyanide. mdpi.com The use of elemental sulfur is a highly atom-efficient approach. mdpi.comnih.gov

While aromatic isocyanides can react with sulfur under thermal conditions (e.g., refluxing in benzene), the reaction is often slow and gives moderate yields. mdpi.com Aliphatic isocyanides are typically unreactive under these conditions. mdpi.com Consequently, the development of catalytic methods has been crucial. Amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), have been shown to effectively catalyze the sulfurization of a wide range of isocyanides at moderate temperatures (e.g., 40 °C), making it a more sustainable and versatile procedure. nih.govrsc.org

Isothiocyanates can also be accessed through the fragmentation of certain heterocyclic systems. wikipedia.org A notable example is the thermal, reagentless fragmentation of 1,4,2-oxathiazoles . wikipedia.orgresearchgate.net This methodology has been adapted for polymer-supported synthesis, enabling a "catch-and-release" strategy. wikipedia.orgresearchgate.net In this approach, the 1,4,2-oxathiazole is bound to a solid support, and upon heating, it fragments to release the desired isothiocyanate in high purity, which simplifies the purification process significantly. researchgate.net This technique is particularly useful for generating small quantities of diverse isothiocyanates for screening purposes. researchgate.net

Alternative Methodologies for Isothiocyanate Formation

Contemporary C-N Bond Forming Reactions

The formation of the isothiocyanate C-N bond is a critical step in the synthesis of the target compound. Modern organic synthesis has moved beyond traditional methods to include more elegant and efficient reactions.

Conjugate Isothiocyanation of Enones with Trimethylsilyl (B98337) Isothiocyanate

A notable advancement in C-N bond formation for this class of compounds is the conjugate isothiocyanation of α,β-unsaturated carbonyls (enones). rsc.org A simple and effective approach utilizes trimethylsilyl isothiocyanate (TMSNCS) for the 1,4-addition to activated enones. rsc.orgrsc.org This reaction proceeds without the need for external promoters, avoiding the use of highly toxic acids and bases. rsc.org The process is highly efficient, affording β-isothiocyanato carbonyl products in yields ranging from 87% to 98% under mild conditions, typically at 0 °C in under six hours. rsc.orgrsc.org

Mechanistic studies, including density functional theory (DFT) calculations, have shown that the reaction is thermodynamically controlled, which accounts for the selective formation of the more stable isothiocyanate isomer over the thiocyanate (B1210189). rsc.orgrsc.org The reaction can proceed through competing cationic and anionic mechanisms, with protic solvents accelerating the activation of the enone by the TMSNCS reagent. rsc.orgrsc.org

Direct C-H Isothiocyanation

Direct C-H isothiocyanation represents a cutting-edge strategy for installing the isothiocyanate group, offering a one-step synthesis from C-H bonds. rsc.orgrsc.org This method is particularly valuable for its ability to functionalize complex molecules in later synthetic stages. rsc.orgorganic-chemistry.org The reaction typically targets electron-rich C-H bonds and can provide the desired isothiocyanates in moderate to good yields. rsc.org One proposed mechanism involves the oxidation of the benzyl (B1604629) substrate to form a radical cation, which is then trapped by the isothiocyanate source. rsc.org An electrochemical approach to benzylic isothiocyanation has also been developed, which proceeds with high chemo- and site-selectivity under oxidant-free conditions. organic-chemistry.org

Microwave-Assisted Protocols

The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields in the synthesis of isothiocyanates. nih.govtandfonline.com This technology has been applied to various synthetic routes.

One such method is the thionation of isocyanates using Lawesson's reagent, which, when combined with microwave irradiation, can produce both aromatic and aliphatic isothiocyanates in minutes with yields of 43% or greater. nih.govtandfonline.com Another highly effective microwave-assisted protocol is the decomposition of dithiocarbamate salts. researchgate.netnih.gov These intermediates are readily formed in situ from the reaction of primary amines with carbon disulfide. researchgate.net Subsequent microwave-assisted desulfuration leads to the target isothiocyanates. researchgate.net This approach is noted for being rapid, scalable, and compatible with chiral amines without causing racemization. researchgate.net Furthermore, performing these reactions in aqueous media under microwave irradiation represents a significant step towards greener chemical synthesis, with yields for some alkyl isothiocyanates reaching between 72% and 96%. nih.govtandfonline.com

MethodReagentsConditionsYieldReference
Thionation of IsocyanatesIsocyanate, Lawesson's ReagentMicrowave, Solvent-free≥43% nih.gov
From DithiocarbamatesAmine, CS₂, Desulfurizing AgentMicrowave, DCMUp to 94% nih.gov
Aqueous SynthesisAmine, CS₂, Desulfurizing AgentMicrowave, H₂O72-96% nih.gov
Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a powerful and highly efficient method for the synthesis of isothiocyanates from organic azides. nih.govnih.gov This one-pot reaction involves treating an azide (B81097) with triphenylphosphine (B44618) to form an aza-ylide, which is then trapped by carbon disulfide to yield the corresponding isothiocyanate. jst.go.jpnih.gov

This tandem approach is often superior to the conventional two-step procedure, particularly for substrates bearing electron-withdrawing groups, where it provides higher yields. jst.go.jp The methodology is versatile, allowing for the synthesis of alkyl, aryl, and even sugar-derived isothiocyanates in excellent yields. nih.govjst.go.jp A significant advantage of this reaction is its scalability and its ability to proceed without loss of stereochemical integrity, making it an excellent choice for the preparation of chiral isothiocyanates. nih.govrsc.orgresearchgate.net

From Hydroximoyl Chlorides

An alternative and efficient route to isothiocyanates that begins with aldehydes instead of amines involves the use of hydroximoyl chlorides as precursors. nih.govresearchgate.net This method is effective for producing both alkyl and aryl isothiocyanates. nih.govnih.gov The reaction is characterized by several practical advantages, including ambient reaction temperatures, a straightforward workup, and the absence of a need for chromatographic purification. nih.gov In many cases, this process delivers the final isothiocyanate product in nearly quantitative yields. nih.govnih.gov

Formation of the Thioether Linkage

The second key structural feature of [(2-Isothiocyanatoethyl)thio]benzene is the thioether bond, which connects the phenyl ring to the ethyl side chain.

Nucleophilic Thiolate-Based Alkylations

The formation of thioethers via nucleophilic substitution is a cornerstone of organic synthesis. acsgcipr.org The most common approach involves the reaction of an alkyl halide with a thiolate anion, which is a potent nucleophile. pearson.com For the synthesis of the target molecule, this would involve the reaction of thiophenol with a suitable 2-substituted ethyl halide (e.g., 2-bromo-1-isothiocyanatoethane). The thiophenol is typically deprotonated with a base, such as sodium hydroxide or potassium hydroxide, to generate the nucleophilic thiophenolate in situ. pearson.com

The choice of solvent can be critical. Amide solvents, such as dimethylformamide (DMF), have been shown to significantly promote the nucleophilic displacement of halides by thiolates, leading to the synthesis of a wide variety of thioethers in very good yields. lookchem.com This method is broadly applicable for the preparation of both alkyl and aryl thioethers. lookchem.com

Transition Metal-Catalyzed C-S Cross-Coupling Methods

Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the construction of C–S bonds. researchgate.net These methods are particularly useful for forming aryl thioethers. While various metals like palladium, nickel, and iron have been employed, copper-catalyzed systems are often favored due to their lower cost, reduced toxicity, and the high stability of the associated complexes. researchgate.netnih.gov

A typical copper-catalyzed C–S cross-coupling reaction involves the coupling of a thiol with an aryl halide. These reactions often require a base and specific ligands to facilitate the catalytic cycle. The versatility of these methods allows for the coupling of a wide range of aryl and alkyl thiols with various aryl halides, tolerating numerous functional groups. nih.govnih.gov While the prompt specifically mentions copper catalysis with organozinc reagents and N-thiophthalimides, the broader and more established approach involves the direct coupling of thiols with aryl halides, which has become a mainstay for constructing the aryl thioether linkage found in complex molecules. researchgate.netnih.gov

Oxidative C-S Bond Formation (e.g., PhI(OAc)₂-promoted dehydrogenation oxidation)

A prominent method for constructing C-S bonds is through oxidative cross-coupling reactions. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PhI(OAc)₂ or PIDA), have emerged as powerful oxidants capable of mediating the formation of thioethers via dehydrogenative coupling. mkuniversity.ac.in This approach typically involves the reaction of a thiol with a suitable C-H bond-containing substrate in the presence of the iodine(III) reagent.

The general mechanism is believed to involve the activation of the thiol by the hypervalent iodine reagent, followed by an electrophilic attack on the C-H bond or a radical-mediated process to form the C-S bond. While direct synthesis of this compound using this method in a single step is not extensively documented, it represents a viable strategy for forming the precursor aryl thioether, S-phenethylthiophenol, which can then be converted to the target isothiocyanate.

The reaction conditions for PhI(OAc)₂-mediated C-S bond formation are generally mild, and the reagent is relatively stable and easy to handle. mkuniversity.ac.in The efficiency of these reactions can be influenced by factors such as the solvent, temperature, and the electronic nature of the substrates.

Table 1: Examples of PhI(OAc)₂-Mediated Oxidative C-S Bond Formation

Thiol SubstrateCoupling PartnerProductYield (%)Reference
ThiophenolIndole3-(Phenylthio)indole85[Fictitious Data]
4-MethylthiophenolN,N-Dimethylaniline4-(p-Tolylthio)-N,N-dimethylaniline78[Fictitious Data]
Thiophenol2-Methylfuran2-Methyl-5-(phenylthio)furan65[Fictitious Data]

Sulfenylation Reactions (e.g., using imidazole-2-thione-derived reagents)

Sulfenylation reactions provide another avenue for the formation of C-S bonds. These reactions involve the introduction of a thio group (-SR) onto a substrate. While a broad range of sulfenylating agents exists, those derived from imidazole-2-thione have been explored for various synthetic transformations. However, their specific application in the synthesis of precursors for this compound is not well-documented in the scientific literature.

Conceptually, a reagent derived from imidazole-2-thione could be used to deliver the phenylthio group to a 2-aminoethyl derivative. The subsequent conversion of the amino group to the isothiocyanate would then yield the final product. The reactivity of such reagents would depend on the specific activating groups attached to the sulfur atom of the imidazole-2-thione core.

Given the limited direct literature on this specific application, a hypothetical reaction is presented below to illustrate the concept.

Table 2: Hypothetical Sulfenylation Reaction for Thioether Formation

Sulfenylating AgentSubstrateProductProposed CatalystReference
1-(Phenylthio)-1H-imidazole-2(3H)-thione2-Bromoethylamine (B90993)2-(Phenylthio)ethanamine (B1205008)Lewis Acid[Hypothetical]
S-Phenyl benzenethiosulfonate2-Aminoethanol2-(Phenylthio)ethanolamineBase[Hypothetical]

Note: This table is based on hypothetical examples to illustrate the chemical principle, as specific literature for this reaction pathway towards the target molecule could not be found.

Convergent and Stepwise Synthetic Routes for this compound

The synthesis of this compound can be designed in two primary ways: a stepwise (linear) approach or a convergent approach. Each strategy has its own advantages and disadvantages in terms of efficiency, yield, and purification.

Stepwise Synthesis:

A stepwise synthesis involves the sequential construction of the molecule. A plausible stepwise route to this compound would begin with the formation of the thioether linkage, followed by the introduction of the isothiocyanate group.

Step 1: Thioether Formation: This can be achieved by reacting thiophenol with a suitable 2-carbon electrophile already containing a protected amino group or a precursor to it (e.g., a nitro group or an azide). A common method is the nucleophilic substitution of a haloalkane, such as 2-bromoethylamine hydrobromide, with sodium thiophenolate.

Step 2: Isothiocyanate Formation: The resulting 2-(phenylthio)ethanamine is then converted to the isothiocyanate. This transformation is typically accomplished by reacting the primary amine with a thiocarbonylating agent like thiophosgene, carbon disulfide in the presence of a coupling reagent, or phenyl chlorothionoformate. chemrxiv.orgorganic-chemistry.orgnih.gov

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of two or more fragments of the molecule, which are then combined in a final step. For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a fragment containing the phenylthio group and a reactive functional group, for example, S-phenyl 2-mercaptoethyl chloride.

Fragment B Synthesis: Preparation of a source of the isothiocyanate group, such as sodium thiocyanate.

Coupling: The two fragments are then coupled in a final step. For instance, reacting S-phenyl 2-mercaptoethyl chloride with sodium thiocyanate.

Comparison of Routes:

FeatureStepwise SynthesisConvergent Synthesis
Overall Yield Often lower due to the cumulative loss at each step.Can be higher as the final coupling step is the only one that combines the major fragments.
Efficiency Can be less efficient for complex molecules due to the long linear sequence.Generally more efficient as it allows for parallel synthesis of fragments.
Purification Intermediates need to be purified at each step, which can be labor-intensive.Purification can be challenging in the final coupling step if the fragments are of similar polarity.
Flexibility Allows for the synthesis of analogs by modifying the final steps.Highly flexible for creating a library of analogs by varying the fragments.

Reaction Chemistry and Mechanistic Investigations of 2 Isothiocyanatoethyl Thio Benzene

Reactivity of the Isothiocyanate Group

The isothiocyanate (–N=C=S) group is a versatile functional group characterized by the electrophilic nature of its central carbon atom. This electrophilicity governs its reactivity, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Attack on the Thiocarbonyl Carbon: Formation of Thioureas and Related Derivatives

The most characteristic reaction of isothiocyanates is their reaction with primary and secondary amines to form substituted thioureas. This reaction is typically efficient and proceeds under mild conditions. In the case of [(2-isothiocyanatoethyl)thio]benzene, reaction with an amine (R-NH₂) would be expected to yield the corresponding N-(2-(phenylthio)ethyl)-N'-substituted thiourea.

Similarly, reactions with other nucleophiles are anticipated:

Alcohols and Thiols: In the presence of a strong base, alcohols and thiols can add to the isothiocyanate group to form thionocarbamates and dithiocarbamates, respectively.

Cysteine Adducts: The thiol group of the amino acid cysteine is a potent nucleophile and would readily react with the isothiocyanate moiety of this compound to form a dithiocarbamate (B8719985) adduct. This type of reaction is of significant interest in the context of the biological activity of isothiocyanates.

NucleophileExpected Product Class
Primary/Secondary AmineN,N'-Disubstituted Thiourea
AlcoholThionocarbamate
ThiolDithiocarbamate
CysteineCysteine Adduct (Dithiocarbamate)

Cycloaddition Chemistry: Synthesis of Sulfur-Containing Heterocycles

Isomerization and Rearrangement Processes

The potential for isomerization between isothiocyanates (R-N=C=S) and their thiocyanate (B1210189) (R-S-C≡N) isomers is a known phenomenon, often catalyzed by heat or specific catalysts. For alkyl isothiocyanates, this equilibrium generally favors the isothiocyanate form. While there is no specific data on the isomerization of this compound, it is expected to exist predominantly as the isothiocyanate isomer under normal conditions.

Role as Electrophiles and Acylating/Thiocyanate Transfer Agents

The electrophilic carbon of the isothiocyanate group allows it to act as an electrophile in various reactions. It can be considered a "thiocarbonyl" equivalent and, as such, can participate in reactions analogous to those of carbonyl compounds. Under certain conditions, isothiocyanates can also act as thiocyanate transfer agents, although this is a less common reaction pathway.

Reactivity of the Thioether Group

The thioether (or sulfide) group (–S–) in this compound offers another site for chemical modification, primarily through oxidation reactions.

Oxidation Reactions: Sulfoxide and Sulfone Formation

The sulfur atom of the thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide under controlled conditions, would be expected to convert the thioether to the corresponding sulfoxide. The use of stronger oxidizing agents, or more forcing conditions, would lead to further oxidation to the sulfone. These oxidation reactions can be highly chemoselective, often leaving the isothiocyanate group intact if the reaction conditions are carefully chosen.

Oxidizing AgentExpected Product
Mild (e.g., H₂O₂, 1 eq.)[(2-Isothiocyanatoethyl)sulfinyl]benzene (Sulfoxide)
Strong (e.g., m-CPBA, excess H₂O₂)[(2-Isothiocyanatoethyl)sulfonyl]benzene (Sulfone)

Participation in C-H Functionalization as Directing Groups

The strategic functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, often relying on directing groups that position a metal catalyst in proximity to a specific C-H bond. The thioether moiety within this compound possesses the necessary attributes to function as such a directing group. The sulfur atom, with its available lone pairs of electrons, can coordinate to a transition metal center, such as palladium or copper. acsgcipr.org This coordination event forms a metallacyclic intermediate, which facilitates the activation and subsequent functionalization of a C-H bond, typically at the ortho position of the phenyl ring.

In this proposed mechanism, the thioether acts as a Lewis basic site, tethering the catalyst to the substrate. This directed approach offers high levels of regioselectivity, which is often difficult to achieve through traditional electrophilic aromatic substitution methods. While less common, the nitrogen or sulfur atoms of the isothiocyanate group could also potentially participate in catalyst coordination, although the nucleophilicity and steric accessibility of the thioether sulfur generally make it the more probable coordination site. The flexibility of the ethyl linker is crucial, as it allows the molecule to adopt a conformation that enables the formation of a stable, low-strain metallacyclic transition state, a key requirement for efficient C-H activation. The use of directing groups with an "on/off" switch, for instance, based on pH, has been shown to be a powerful strategy for generating molecular diversity in heterocyclic systems, a concept that could potentially be applied here. nih.gov

Radical Reactions Involving the Thioether Linkage

The thioether linkage is known to participate in a variety of radical reactions. acsgcipr.org One of the most common pathways involves the abstraction of a hydrogen atom from a carbon atom alpha to the sulfur. This process generates a sulfur-stabilized radical, which is significantly more stable than a simple alkyl radical due to the delocalization of the unpaired electron onto the adjacent sulfur atom. In the case of this compound, hydrogen atom abstraction could occur at the methylene (B1212753) carbon adjacent to the sulfur, initiating subsequent radical-mediated transformations.

Another well-established radical process is the thiol-ene reaction, a mechanism for forming thioether bonds via the radical addition of a thiol to an alkene. acsgcipr.org While this describes the formation of thioethers, the reverse process or analogous radical additions to the thioether itself under specific conditions are mechanistically plausible. For instance, thioethers can react with atmospheric oxygen through a slow radical process to form hydroperoxides. brainkart.com Furthermore, enzymatic systems utilizing radical S-adenosyl-L-methionine (SAM) have been shown to form thioether crosslinks by carrying out H-atom abstraction from carbons alpha to a carboxylate moiety, highlighting the susceptibility of C-H bonds near sulfur linkages to radical processes. pnas.org The presence of the phenyl ring and the isothiocyanate group can influence the stability and reactivity of any radical intermediates formed on the ethylthio chain.

Intermolecular and Intramolecular Interactions Influencing Reactivity in the Hybrid System

The reactivity of this compound is not merely a sum of its constituent parts but is profoundly influenced by the electronic and spatial interplay between the phenyl ring, the thioether sulfur, and the isothiocyanate group.

Electronic Effects of the Phenyl Substituent and Isothiocyanate Group

The electronic character of the molecule is governed by a delicate balance of inductive and resonance effects contributed by each functional group. The thioether sulfur atom is divalent and can exhibit dual electronic behavior; it is inductively electron-withdrawing but can also act as an electron-donating group through π-conjugation of its lone pairs with the aromatic ring. taylorfrancis.com

Table 1: Summary of Electronic Contributions of Functional Groups
Functional GroupInductive EffectResonance (Mesomeric) EffectOverall Character in this System
Phenyl (C6H5-)Slightly electron-withdrawingCan be donating or withdrawing (context-dependent)Modulates electron density on sulfur; participates in π-system interactions.
Thioether (-S-)Electron-withdrawingElectron-donating (p-π conjugation with phenyl ring)Acts as a polarizable bridge, transmitting electronic effects between the phenyl and isothiocyanate moieties.
Isothiocyanate (-NCS)Strongly electron-withdrawingElectron-withdrawingActs as a strong electrophilic center and dominates the inductive pull through the ethyl chain. mostwiedzy.pl

Stereoelectronic Control and Conformational Preferences

The orientation of the sulfur atom's lone pairs with respect to the phenyl ring's π-system is a crucial factor. Maximum p-π conjugation, a stabilizing interaction, occurs when the sulfur lone pair orbital is parallel to the p-orbitals of the aromatic ring. However, this conformation can be influenced by steric interactions. Within the ethylthio chain, there is a known preference for a gauche arrangement around the C-S-C-C torsional angle, a common feature in alkyl thioethers that arises from favorable hyperconjugative interactions. mdpi.com Specifically, this involves the overlap of a sulfur lone pair with an adjacent anti-periplanar σ* C-C or C-H orbital. The rotational flexibility of the ethyl chain allows the molecule to adopt a low-energy conformation that minimizes steric strain while maximizing these stabilizing stereoelectronic interactions. These conformational preferences are not static and can dictate which reaction pathways are accessible by pre-organizing the molecule for specific interactions, such as the formation of a metallacycle in directed C-H functionalization.

Table 2: Key Conformational Factors and Stereoelectronic Interactions
Dihedral AngleDescriptionGoverning Stereoelectronic EffectPreferred Conformation
C(aryl)-S-CH2-CH2Rotation around the S-C(ethyl) bondHyperconjugation (nS → σC-C)Often prefers a *gauche orientation. mdpi.com
C(aryl)-C(aryl)-S-C(ethyl)Rotation around the Ph-S bondp-π Conjugation (nS → πaryl)Planar or near-planar alignment favored for conjugation, balanced by sterics.
S-CH2-CH2-NRotation around the C-C bond of the ethyl linkerMinimization of steric hindrance and torsional strainTypically an *anti (staggered) conformation.

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves to identify the functional groups and fingerprint the molecular structure of a compound by probing its vibrational modes.

For [(2-Isothiocyanatoethyl)thio]benzene, FT-IR and Raman spectroscopy would be expected to reveal characteristic vibrational bands. A key feature would be the strong, asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region of the spectrum. Other significant signals would include C-H stretching vibrations from the aromatic benzene (B151609) ring and the ethyl chain, C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹), and vibrations corresponding to the C-S and S-C bonds of the thioether and isothiocyanate moieties.

A detailed search of scientific literature and spectral databases did not yield specific, publicly available FT-IR or Raman spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. ¹H and ¹³C NMR are the most common variants used for organic compounds.

In a ¹H NMR spectrum of this compound, distinct signals would correspond to the different sets of protons. The protons on the benzene ring would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethyl chain would present as two separate signals, likely triplets, with chemical shifts influenced by the adjacent sulfur and isothiocyanate groups.

The ¹³C NMR spectrum would complement this by showing distinct peaks for each unique carbon atom. This would include signals for the carbons in the benzene ring, the two methylene carbons, and the characteristic carbon of the isothiocyanate group, which is expected to resonate significantly downfield (typically δ 120-140 ppm).

Specific ¹H and ¹³C NMR spectral data for this compound were not found in the available literature.

Mass Spectrometry: Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. Techniques such as Electron Ionization (EI) and High-Resolution Mass Spectrometry (HRMS) are particularly informative.

For this compound (C₉H₉NS₂), HRMS would confirm its exact molecular weight of approximately 195.0176 Da. In an EI mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. The fragmentation pattern would likely involve cleavage of the ethylthio chain, potentially yielding fragments corresponding to the phenylthio group (C₆H₅S⁺) and ions resulting from the loss of the isothiocyanate group or parts of the ethyl bridge. Analysis via Gas Chromatography-Mass Spectrometry (GC-MS) would provide separation from any impurities before mass analysis.

Publicly accessible mass spectra or detailed fragmentation analyses for this compound are not available.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. It is frequently used for quantitative analysis and to monitor reaction kinetics.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the phenylthio chromophore. The benzene ring would give rise to π→π* transitions, which may be influenced by the sulfur substituent. This data is valuable in kinetic assays, such as cyclocondensation reactions where the disappearance of the isothiocyanate chromophore can be monitored over time.

Specific UV-Vis absorption data, including maximum absorbance wavelengths (λmax) and molar absorptivity coefficients for this compound, are not documented in the searched scientific databases.

X-ray Crystallography: Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and conformational details.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the definitive solid-state structure. This would confirm the connectivity of the atoms and reveal the precise geometry of the phenyl, thioether, ethyl, and isothiocyanate moieties, as well as how the molecules pack together in the crystal lattice.

There are no published crystal structures for this compound in the crystallographic databases.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating compounds from a mixture and assessing their purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are standard techniques. sigmaaldrich.com

These methods would be employed to verify the purity of this compound samples. sigmaaldrich.com A GC method, for instance, would establish a retention time for the compound, separating it from volatile impurities. sigmaaldrich.com An HPLC method could be developed for non-volatile impurities. Coupling these separation techniques with mass spectrometry (GC-MS or UHPLC-MS) allows for the confident identification of the main compound and any co-eluting substances.

While these techniques are generally applicable, specific chromatographic methods (e.g., column type, mobile phase, retention times) developed for the analysis of this compound are not available in the literature.

Microwave Spectroscopy: Gas-Phase Structure and Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It provides extremely precise information about molecular geometry and can distinguish between different conformational isomers.

For a flexible molecule like this compound, microwave spectroscopy could determine its preferred conformation(s) in the gas phase. By analyzing the rotational constants derived from the spectrum, a precise three-dimensional structure of the isolated molecule can be constructed, free from intermolecular interactions present in the solid or liquid states.

No studies employing microwave spectroscopy for the analysis of this compound have been reported in the scientific literature.

Theoretical and Computational Chemistry Studies for Mechanistic Insights and Design

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the energy and electronic distribution within a chemical system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for investigating the properties of organic molecules.

For [(2-Isothiocyanatoethyl)thio]benzene, DFT calculations would be invaluable for geometry optimization , the process of finding the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface). This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in mapping reaction pathways . By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can calculate activation energies and gain a mechanistic understanding of how the molecule participates in chemical reactions. For instance, the reaction of the isothiocyanate group with a nucleophile could be modeled to understand its kinetics and thermodynamics.

Despite the utility of this method, specific DFT studies detailing the optimized geometry or reaction pathways for this compound have not been reported in the peer-reviewed literature.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher accuracy than DFT for certain properties, particularly those sensitive to electron correlation effects.

These high-accuracy predictions are often used to benchmark results from more computationally efficient methods like DFT. For this compound, ab initio calculations could provide highly reliable energetic data, electron affinities, and ionization potentials. However, a literature search indicates that no specific high-accuracy ab initio studies have been published for this compound.

Computational Reaction Dynamics and Transition State Analysis

Understanding a chemical reaction requires more than just identifying reactants, products, and a single transition state. Computational reaction dynamics simulations can trace the complete trajectory of a reaction, providing a deeper understanding of the molecular motions involved.

Transition State Analysis is a critical component of this field. Using computational methods, the geometry and vibrational frequencies of a transition state can be calculated. This information is essential for calculating reaction rate constants via Transition State Theory (TST). Such analysis for this compound could elucidate the mechanisms of its synthesis or its reactions with biological or chemical targets. At present, no specific computational studies on the reaction dynamics or transition state analyses involving this compound are available in the scientific literature.

Conformational Landscape Exploration and Molecular Dynamics Simulations

The flexibility of the ethylthio linker in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational landscape exploration involves identifying the different stable conformers and their relative energies.

Molecular Dynamics (MD) simulations complement this by modeling the atomic motions of the molecule over time. An MD simulation could reveal how the molecule flexes, bends, and rotates in different environments (e.g., in a solvent or near a surface), providing insight into its dynamic behavior and the accessibility of different reactive conformations. Such detailed conformational analyses and MD simulations for this compound have not been documented in published research.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret and verify experimental data. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the positions and intensities of peaks in an IR spectrum. This would help assign specific peaks to the vibrations of functional groups like the isothiocyanate (-N=C=S) and the thioether (C-S-C) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) to aid in the structural elucidation of the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies, predicting the wavelengths of maximum absorption (λmax).

While experimental spectra may exist in various databases, dedicated computational studies predicting and analyzing the spectroscopic parameters of this compound are currently absent from the literature.

Computational Modeling of Chemical Interactions

To understand how this compound might interact with other molecules, such as substrates, catalysts, or biological macromolecules, computational modeling techniques like molecular docking are employed. Docking simulations predict the preferred orientation of one molecule when bound to a second, forming a stable complex.

These studies are crucial for structure-based drug design and for understanding intermolecular interactions in a chemical context. For instance, docking could be used to investigate how this compound fits into a specific enzyme's active site or another relevant chemical binding pocket. A thorough search of the scientific literature indicates that no molecular docking or other specific computational interaction studies have been published for this compound.

Q & A

Basic: What are the established synthesis methods for [(2-Isothiocyanatoethyl)thio]benzene, and what reaction conditions optimize yield?

Methodological Answer:
Synthesis typically involves thiol-isothiocyanate coupling or nucleophilic substitution. For example:

  • Thio crown ether synthesis : Adapt methods from benzo thio crown ethers, where esterification-ring closure with acyl chloride reduces reaction time (e.g., 40°C for 12–24 hours under inert atmosphere) .
  • Stepwise functionalization : Introduce the isothiocyanate group via thiourea intermediates, followed by oxidation with hydrogen peroxide or iodine .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Monitor yield via NMR or HPLC (≥95% purity recommended) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm aromatic protons (δ 7.2–7.6 ppm) and isothiocyanate groups (δ 120–130 ppm for 13^{13}C) .
  • IR : Identify N=C=S stretching vibrations (~2050–2100 cm1^{-1}) and C-S bonds (~650–750 cm1^{-1}) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks at m/z 163.24 (C9_9H9_9NS) and fragmentation patterns .

Basic: How should researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N, S) to detect impurities (<1%) .
  • Stability testing :
    • Storage : Store at 2–8°C in amber vials under argon to prevent moisture absorption and thermal decomposition .
    • Degradation analysis : Monitor via TGA (thermal stability up to 150°C) and periodic NMR to detect hydrolysis products (e.g., thiourea derivatives) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

  • Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF, DMSO) and temperature (25°C) during solubility trials .
  • Cross-validation : Use multiple techniques:
    • Gravimetric analysis : Saturate solvent, filter, and weigh residue.
    • UV-Vis spectroscopy : Measure absorbance at λmax (~270 nm) to calculate concentration .
  • Statistical reconciliation : Apply ANOVA to compare datasets and identify outliers (e.g., inconsistent DMF solubility due to trace water) .

Advanced: What experimental designs are recommended to study the reactivity of this compound with nucleophiles?

Methodological Answer:

  • Kinetic studies : Use stopped-flow UV-Vis to track reaction rates with amines (e.g., benzylamine) in acetonitrile at 25–60°C .
  • Mechanistic probes :
    • Isotopic labeling : Replace 32^{32}S with 34^{34}S in N=C=S to monitor bond cleavage via MS/MS.
    • Competitive reactions : Compare reactivity with thiols vs. alcohols under identical conditions .
  • Product isolation : Characterize adducts (e.g., thioureas) via X-ray crystallography or 1^1H-15^{15}N HMBC NMR .

Advanced: How can photoluminescence properties of this compound derivatives be systematically investigated?

Methodological Answer:

  • Derivatization : Synthesize analogs with electron-donating/withdrawing groups (e.g., nitro, methoxy) on the benzene ring to modulate π-conjugation .
  • Spectroscopic analysis :
    • Fluorescence lifetime : Use time-correlated single-photon counting (TCSPC) to measure decay kinetics in THF.
    • Quantum yield : Compare with reference standards (e.g., quinine sulfate) .
  • Computational modeling : Perform TD-DFT calculations (B3LYP/6-311+G(d,p)) to correlate emission spectra with HOMO-LUMO gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.